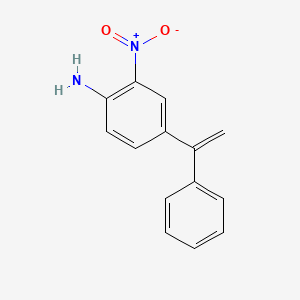

2-Nitro-4-(1-phenylethenyl)aniline

Description

Contextual Significance of Nitro-Substituted Aniline (B41778) Derivatives

Nitro-substituted aniline derivatives are a class of organic compounds that have long captured the attention of chemists. Aniline, a primary aromatic amine, serves as a versatile building block in organic synthesis. chempanda.comresearchgate.net The introduction of a nitro group (-NO2) to the aniline ring significantly influences its chemical and physical properties. The nitro group is a strong electron-withdrawing group, which can alter the electron density distribution within the molecule. This modification impacts the reactivity, basicity, and spectroscopic properties of the aniline derivative. ontosight.ai

For instance, the presence of a nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution. quora.com Furthermore, nitroanilines are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and corrosion inhibitors. chempanda.comresearchgate.netwikipedia.org For example, 4-nitroaniline (B120555) is a key precursor in the production of p-phenylenediamine, a vital component in many dyes. wikipedia.org The study of various substituted nitroanilines, such as 2-methoxy-4-nitroaniline, has also been important in understanding their potential applications and biological interactions. wikipedia.org

Research Relevance of Styrenyl Moieties in Organic Synthesis and Functional Materials

Styrenyl moieties, characterized by a vinyl group attached to a benzene (B151609) ring, are fundamental components in polymer chemistry and organic synthesis. The double bond in the styrenyl group is highly reactive and can participate in a variety of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions. rsc.org This reactivity makes styrenes valuable monomers for the production of a wide array of polymers and copolymers with diverse properties and applications.

In the context of functional materials, the styrenyl group can act as a π-bridge, facilitating electronic communication between different parts of a molecule. nih.gov This is particularly important in the design of organic chromophores and nonlinear optical (NLO) materials. Push-pull systems incorporating styryl linkers have been shown to exhibit significant intramolecular charge transfer (ICT), a phenomenon that is crucial for NLO activity. nih.gov The ability to tune the electronic properties of these materials by modifying the substituents on the styrenyl and aromatic rings makes them highly attractive for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.com

Overview of Academic Interest in 2-Nitro-4-(1-phenylethenyl)aniline and Related Conjugated Systems

The academic interest in a molecule like this compound stems from its identity as a conjugated system with a donor-acceptor architecture. The aniline nitrogen atom acts as an electron donor, while the nitro group serves as an electron acceptor. The phenylethenyl (styrenyl) group not only extends the π-conjugation of the system but also provides a pathway for charge transfer between the donor and acceptor.

Such D–π–A systems are at the forefront of research in materials chemistry. The electronic and photophysical properties of these molecules can often be fine-tuned by altering the strength of the donor and acceptor groups or by modifying the structure of the π-bridge. nih.gov This tunability is highly desirable for creating materials with specific absorption and emission characteristics for applications in sensors, solar cells, and other electronic devices.

While direct studies on this compound are scarce, the broader class of molecules containing similar structural motifs is actively being investigated. For example, the synthesis and properties of styryl-based organic chromophores with various donor and acceptor groups are a subject of ongoing research. nih.gov Similarly, the chemistry of other functionalized anilines and their applications in creating complex molecules remains a vibrant area of organic synthesis. acs.orgacs.org The study of this compound and related conjugated systems, therefore, represents a promising avenue for the discovery of new functional materials with novel properties.

Structure

3D Structure

Properties

CAS No. |

90044-01-2 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-nitro-4-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C14H12N2O2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(9-12)16(17)18/h2-9H,1,15H2 |

InChI Key |

CXQYKTNQBHZKQV-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro 4 1 Phenylethenyl Aniline and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling complex molecules like 2-nitro-4-(1-phenylethenyl)aniline.

Heck Reaction Pathways for C-C Bond Formation

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, facilitates the synthesis of substituted alkenes by reacting an unsaturated halide with an alkene. wikipedia.org This reaction is instrumental in creating the 1-phenylethenyl group attached to the aniline (B41778) ring. The process typically involves a Pd(0)/Pd(II) catalytic cycle and is known for its ability to form C-C bonds under relatively mild conditions. wikipedia.orgyoutube.com

The reaction is catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the use of a Pd/BrettPhos catalyst has been shown to be effective in the alkenylation of nitroarenes. researchgate.net The reaction generally exhibits high functional group tolerance, although certain groups can influence the reaction's efficiency. youtube.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Ref |

| 4-Bromo-2-nitroaniline (B116644) | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | Et₃N | This compound | wikipedia.org |

| 4-Iodo-2-nitroaniline | Styrene | PdCl₂(PPh₃)₂ | NaOAc | This compound | wikipedia.org |

| Nitroarenes | Alkenes | Pd/BrettPhos | CsF | Alkenylated Nitroarenes | researchgate.net |

Sonogashira Coupling Approaches for Phenylethynyl Analogues

The Sonogashira coupling reaction is a versatile method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing phenylethynyl analogues of the target molecule. The reaction can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org

Various palladium and copper catalysts can be employed, and the choice of base is also critical to the reaction's success. wikipedia.orgorganic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira coupling protocols. organic-chemistry.org The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org This methodology can be applied to synthesize a wide range of disubstituted alkynes with good yields. wikipedia.orgresearchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Ref |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-Bromo-4-(phenylethynyl)benzene | wikipedia.org |

| 4-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | 4-(Phenylethynyl)aniline | wikipedia.org |

| 2-Chloro-3-methoxyquinoxaline | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | 2-Methoxy-3-(phenylethynyl)quinoxaline | rsc.org |

C-N Cross-Coupling Methods for Olefinic Anilines

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are fundamental for the synthesis of anilines and their derivatives. acs.orgacs.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a strong base. youtube.com This methodology is crucial for constructing the aniline core of the target molecule, especially when introducing the amino group to a pre-functionalized olefinic structure.

The development of various phosphine ligands has been key to the broad applicability of this reaction, allowing for the coupling of a wide range of amines, including primary anilines, with aryl halides. acs.org The choice of ligand and base is critical to avoid side reactions and achieve high yields. acs.orgyoutube.com While palladium is the most common catalyst, nickel-based pincer catalysts have also been developed for C-N cross-coupling reactions. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Product | Ref |

| Aryl Bromide | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-Phenylaniline | acs.org |

| Aryl Chloride | Morpholine | Amide-Based Pincer Nickel(II) | KOBu-t | N-Aryl-morpholine | researchgate.net |

| (Hetero)aryl Halides | N-Nucleophiles | Cu(OAc)₂ / Benzoin Oxime | K₃PO₄ | N-Aryl Compounds | nih.gov |

Multi-Component Reactions and Tandem Processes

Nitro-Mannich Type Reactions for Substituted Phenylethylanilines

The nitro-Mannich reaction, or aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a powerful tool for forming C-C and C-N bonds simultaneously and can be used to construct substituted phenylethylaniline backbones. The presence of electron-withdrawing groups on the imine generally facilitates the reaction. nih.gov

The reaction can be catalyzed by bases or, for enantioselective transformations, by chiral catalysts such as cinchona alkaloid derivatives. wikipedia.orgnih.govbuchler-gmbh.com The resulting β-nitroamine products are versatile intermediates that can be further transformed, for example, by reducing the nitro group to an amine, providing access to 1,2-diamines. wikipedia.org

Iron-Promoted Tandem Cyclizations of Anilines with Styrene Oxides

Iron-catalyzed tandem reactions provide an inexpensive and efficient alternative to palladium-based methods for certain transformations. A notable example is the iron-promoted tandem reaction of anilines with styrene oxides to synthesize 3-arylquinolines. organic-chemistry.orgnih.govfigshare.com This reaction proceeds via C-C bond cleavage and C-H activation, utilizing inexpensive iron(III) chloride as a promoter. organic-chemistry.org

The reaction tolerates a variety of substituents on both the aniline and the styrene oxide, affording quinolines in moderate to high yields. organic-chemistry.org The proposed mechanism involves the formation of a β-amino alcohol, followed by dehydration, enamine generation, and subsequent C-H and C-C bond activation steps. organic-chemistry.org While this specific reaction leads to quinolines, the principles of iron-catalyzed tandem processes can be adapted for the synthesis of other complex aniline derivatives.

| Aniline Derivative | Styrene Oxide Derivative | Promoter | Solvent | Product | Yield | Ref |

| Aniline | Styrene Oxide | FeCl₃ | 1,4-Dioxane | 3-Phenylquinoline | High | organic-chemistry.org |

| Substituted Anilines | Substituted Styrene Oxides | FeCl₃ | 1,4-Dioxane | Substituted 3-Arylquinolines | 50-86% | organic-chemistry.org |

Strategies for Installing Nitro and Styrenyl Functionalities

The regioselective installation of the nitro group ortho to the amino group and the styrenyl moiety para to it is a key challenge in the synthesis of this compound. The electronic properties of the amino group, being a strong activating and ortho-, para-directing group, heavily influence the synthetic approach.

Directed Nitration of Phenylethenyl-Substituted Anilines

One potential route to this compound involves the direct nitration of 4-(1-phenylethenyl)aniline. However, the direct nitration of anilines with strong acid mixtures like nitric acid and sulfuric acid is often problematic. The highly activating nature of the amino group can lead to over-nitration and oxidation, resulting in a mixture of products and significant tar formation. Furthermore, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group, leading to the undesired meta-nitro isomer.

To circumvent these issues, a common strategy is to protect the amino group, thereby moderating its activating effect and ensuring para-selectivity in electrophilic substitution. The most common protecting group for this purpose is the acetyl group, which can be introduced by reacting the aniline with acetic anhydride. The resulting N-acetylated compound, N-(4-(1-phenylethenyl)phenyl)acetamide, can then be nitrated. The bulky acetyl group also provides steric hindrance at the ortho positions, further favoring nitration at the para position relative to the acetylamino group (which is the ortho position to the styrenyl group).

The nitration of the N-acetylated intermediate is typically carried out using a mixture of nitric acid and sulfuric acid in a solvent like acetic acid at controlled temperatures. ulisboa.pt Following the nitration step, the acetyl protecting group can be removed by acidic or basic hydrolysis to yield the desired this compound.

Table 1: Hypothetical Reaction Conditions for Directed Nitration

| Step | Reactant | Reagents and Conditions | Product | Hypothetical Yield |

| 1. Protection | 4-(1-phenylethenyl)aniline | Acetic anhydride, Sodium acetate, RT | N-(4-(1-phenylethenyl)phenyl)acetamide | >95% |

| 2. Nitration | N-(4-(1-phenylethenyl)phenyl)acetamide | HNO₃, H₂SO₄, Acetic acid, 0-10 °C | N-(2-nitro-4-(1-phenylethenyl)phenyl)acetamide | 70-80% |

| 3. Deprotection | N-(2-nitro-4-(1-phenylethenyl)phenyl)acetamide | HCl, Ethanol (B145695), Reflux | This compound | >90% |

Coupling of Nitro-Substituted Aniline Precursors with Styrenyl Components

An alternative and often more regioselective approach is to start with a pre-functionalized aniline ring and then introduce the styrenyl group via a cross-coupling reaction. The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. nih.gov In this context, a suitable precursor would be a halo-substituted nitroaniline, such as 4-bromo-2-nitroaniline or 4-iodo-2-nitroaniline.

The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with styrene. A variety of palladium catalysts can be employed, often in combination with a phosphine ligand. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, and in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). sctunisie.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to maximize the yield and selectivity for the desired (E)-isomer of the product. nih.gov

Another powerful cross-coupling method is the Suzuki reaction, which would involve the coupling of a boronic acid or ester derivative of one component with a halide of the other. For instance, 4-bromo-2-nitroaniline could be coupled with styrylboronic acid, or alternatively, a borylated 2-nitroaniline (B44862) derivative could be coupled with a bromostyrene.

Table 2: Plausible Conditions for Heck Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Plausible Yield |

| 4-Bromo-2-nitroaniline | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/Water | 100 | 80-95% sctunisie.org |

| 4-Iodo-2-nitroaniline | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | High |

| 4-Bromo-2-nitroaniline | Styrene | Pd/BrettPhos | Cs₂CO₃ | Dioxane | 110 | High nih.govresearchgate.net |

Methodologies for Compound Isolation and Purification

The isolation and purification of the final product, this compound, are critical steps to obtain a compound of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Following the synthesis, the crude product is typically isolated by an aqueous workup to remove inorganic salts and other water-soluble impurities. The organic layer is then dried and the solvent removed under reduced pressure. The resulting crude solid or oil is then subjected to further purification.

Column Chromatography: A widely used technique for the purification of organic compounds is column chromatography. For a moderately polar compound like this compound, silica (B1680970) gel is a common stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). For basic compounds like anilines, which can sometimes interact strongly with the acidic silica gel, a small amount of a basic modifier like triethylamine may be added to the eluent to improve the separation and recovery. scielo.br

Recrystallization: Recrystallization is a highly effective method for purifying solid compounds. illinois.edu The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration. For stilbene-like compounds, solvents such as ethanol or mixtures of ethanol and water are often effective. google.com

Chemical Reactivity and Mechanistic Transformations of 2 Nitro 4 1 Phenylethenyl Aniline

Reactivity Profile of the Nitro Group

The nitro group (NO₂) is a powerful modulator of the molecule's electronic properties and a site for specific chemical reactions. Its strong electron-withdrawing nature and susceptibility to reduction are its most significant chemical characteristics.

Reduction Pathways to Amino Derivatives

The most fundamental transformation of an aromatic nitro group is its reduction to an amino group (NH₂). This conversion is a cornerstone of synthetic organic chemistry, as it transforms electron-poor, deactivated aromatic rings into electron-rich, activated systems. The reduction of 2-Nitro-4-(1-phenylethenyl)aniline yields 2-amino-4-(1-phenylethenyl)aniline, a key intermediate for further synthetic manipulations, particularly cyclization reactions.

A variety of reagents and catalytic systems can achieve this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. brainly.com Common methods applicable to the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel are employed in the presence of hydrogen gas (H₂). researchgate.net This method is often clean and efficient.

Metal-Acid Systems: The classic Béchamp reduction uses iron filings in acidic media (e.g., HCl). researchgate.netdoubtnut.com Other metals like tin (Sn) or zinc (Zn) in acid are also effective. These methods are robust and cost-effective.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in the presence of another. brainly.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) or sodium hypophosphite with a Pd/C catalyst can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment. brainly.compharmaguideline.com

Nanoparticle Catalysis: Modern approaches utilize metal nanoparticles, such as those made of copper ferrite (B1171679) (CuFe₂O₄) or gold (Au), often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), to catalyze the reduction efficiently under mild conditions. nih.govmdpi.com

The general mechanism for the reduction of a nitro group to an amine is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. doubtnut.com Density functional theory (DFT) studies on the reduction of nitrobenzene (B124822) over a Platinum catalyst suggest a stepwise hydrogenation pathway. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation; a common and efficient industrial method. brainly.comresearchgate.net |

| Fe, Sn, or Zn in acid (e.g., HCl) | Metal-acid reduction; a classic, robust laboratory method. doubtnut.com |

| Sodium Borohydride (NaBH₄) with catalyst | A chemical reducing agent often used with nanoparticle catalysts. nih.govmdpi.com |

| Hydrazine (N₂H₄) with Raney Ni | A form of transfer hydrogenation. brainly.com |

Influence as an Electron-Withdrawing Group on Molecular Reactivity

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. brainly.comvaia.com This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms. This resonance stabilization further reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. researchgate.netvaia.com

In this compound, the nitro group is ortho to the amino group and meta to the phenylethenyl group. Its strong electron-withdrawing nature drastically reduces the basicity of the aniline's amino group. doubtnut.com The lone pair of electrons on the aniline (B41778) nitrogen is less available for protonation because it is delocalized into the electron-deficient ring. Furthermore, the presence of the nitro group can stabilize the formation of intramolecular hydrogen bonds with the adjacent amino group, a feature observed in similar structures like 2,4-Dinitro-N-(2-phenylethyl)aniline. nih.gov This influence makes the aromatic ring less reactive towards electrophiles compared to aniline or styrene (B11656) alone. quora.com

Transformations Involving the Ethenyl (Styrenyl) Moiety

The 1-phenylethenyl group, also known as a styrenyl or α-phenylvinyl group, provides a site for addition reactions, polymerization, and participation in cyclization events.

Polymerization and Oligomerization Behavior

The styrenyl unit in this compound introduces the potential for polymerization. Styrene and its derivatives are well-known to undergo polymerization through various mechanisms, primarily free-radical or cationic pathways, to form polystyrene and related materials. Similarly, the phenylethenyl group in this molecule could, in principle, be polymerized.

Studies on the oligomerization of styrene and its derivatives using cationic nickel complexes have shown that they can be converted into dimers, trimers, and higher oligomers. researchgate.netrsc.org However, the electronic character of the substituents on the styrene ring significantly impacts reactivity. The presence of the electron-withdrawing nitro group on the aniline ring would influence the electronic properties of the styrenyl double bond, potentially affecting its susceptibility to polymerization.

Concurrently, the aniline moiety itself can undergo oxidative polymerization to form polyaniline, a conducting polymer. nih.gov However, the presence of substituents on the aniline ring affects this process. Electron-withdrawing groups like the nitro group are known to inhibit or significantly slow down the electropolymerization of aniline, making it less likely for this part of the molecule to polymerize under typical oxidative conditions. researchgate.net Therefore, any polymerization of this compound would likely proceed via the styrenyl group rather than the aniline functionality.

Intramolecular and Intermolecular Cyclization Reactions

The arrangement of functional groups in this compound and its derivatives makes it a prime candidate for cyclization reactions to form heterocyclic systems, most notably quinolines.

Quinolone/Quinoline (B57606) Ring Formation

The synthesis of quinolines, a core structure in many pharmaceuticals, often involves the cyclization of anilines bearing a suitable three-carbon chain at the ortho position. While this compound cannot cyclize directly, its reduced form, 2-amino-4-(1-phenylethenyl)aniline , is an ideal precursor.

The synthetic strategy involves two key steps:

Reduction of the Nitro Group: As detailed in section 3.1.1, the nitro group is first reduced to an amino group.

Intramolecular Cyclization: The resulting ortho-amino styrenyl system can then undergo an acid-catalyzed intramolecular cyclization. The amino group attacks the ethenyl double bond, followed by aromatization (often through oxidation) to yield a substituted quinoline.

Table 2: Analogous Named Reactions for Quinoline Synthesis

| Named Reaction | Description | Relevance |

|---|---|---|

| Skraup Synthesis | Aniline is heated with sulfuric acid, glycerol, and an oxidizing agent to produce quinoline. pharmaguideline.comnih.gov | Demonstrates the fundamental cyclization of an aniline with a three-carbon unit. |

| Doebner-von Miller Reaction | Aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of acid to form substituted quinolines. nih.gov | Highlights the acid-catalyzed cyclization of an aniline onto an unsaturated system. |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com | A key method for forming the quinoline ring from an ortho-amino-substituted benzene derivative. |

| Combes Synthesis | Reaction of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com | Another example of building the quinoline ring from an aniline and a suitable carbon backbone. |

Indole (B1671886) and Other Heterocycle Synthesis from Alkynylaniline Precursors

While this compound is itself an alkenylaniline, its structural motif is closely related to precursors used in significant heterocycle syntheses. The synthesis of indoles, a core structure in many biologically active compounds, can be achieved from both alkenylaniline and alkynylaniline derivatives through various catalytic cyclization strategies.

For 2-alkenylanilines, such as the title compound, intramolecular C-H amination represents a viable pathway to indole frameworks. A method employing a (phenyliodonio)sulfamate (PISA) reagent facilitates a cascade reaction involving aryl migration and intramolecular cyclization, demonstrating the potential for converting 2-alkenylanilines into indoles with high regioselectivity. organic-chemistry.org Another approach involves the reductive cyclization of related compounds like 2-(2-nitroaryl)acetonitriles, catalyzed by cobalt-rhodium heterobimetallic nanoparticles, to form the indole ring system under mild conditions. organic-chemistry.org

The synthesis of indoles from 2-ethynylaniline (B1227618) precursors is a well-established and versatile method. sci-hub.se These reactions often proceed through intramolecular cyclization promoted by various catalysts. For instance, copper(I) iodide can catalyze the cyclization of 2-ethynylanilines, though it may require elevated temperatures. sci-hub.se A milder alternative involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, which allows the reaction to proceed at room temperature or reflux, tolerating a range of functional groups such as bromo, chloro, and cyano. sci-hub.se Palladium-catalyzed reactions also feature prominently in the synthesis of both the 2-ethynylaniline precursors and their subsequent cyclization into indoles. sci-hub.se The Larock indole synthesis, a notable example, involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. youtube.com

The table below summarizes key catalytic systems for the cyclization of 2-ethynylaniline precursors.

| Catalyst/Reagent System | Substrate | Product | Key Features |

| Copper(I) Iodide | 2-Ethynylanilines | 2-Substituted Indoles | Typically requires higher temperatures (100–110 °C) in DMF. sci-hub.se |

| Tetrabutylammonium Fluoride (TBAF) | 2-Ethynylanilines | 2-Substituted Indoles | Proceeds at room temperature or reflux in THF; tolerates various functional groups. sci-hub.se |

| Palladium(II) Species | N-Acyl/Sulfonyl-2-ethynylanilines | 2-Substituted Indoles | Reaction with wide applicability for various N-substituted precursors. sci-hub.se |

| Sodium Ethoxide | 2-Ethynylphenylcarbamates | Indoles | Base-catalyzed cyclization without the need for a metal catalyst. sci-hub.se |

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is complex due to the competing directing effects of its substituents.

Electrophilic Substitution: The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. byjus.com The 1-phenylethenyl group is also activating and ortho-, para-directing. Conversely, the nitro group (-NO2) is a strong deactivating group and is meta-directing. byjus.com

The positions ortho to the amino group are C3 and C5. The positions para to the amino group is occupied by the phenylethenyl group. The positions meta to the nitro group are C3 and C5. The position ortho to the phenylethenyl group is C3 and the position meta is C5. Therefore, the directing effects of all three groups converge on positions C3 and C5, making them the most probable sites for electrophilic attack.

However, direct electrophilic substitution, such as nitration or halogenation, on highly activated anilines can be problematic. libretexts.orgyoutube.com The strong activating nature of the amino group can lead to over-reaction, such as polyhalogenation, and oxidative decomposition under harsh acidic conditions (e.g., nitration with nitric/sulfuric acid). libretexts.org Furthermore, in a strong acidic medium, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comyoutube.com This can lead to a mixture of products. byjus.com A common strategy to control the reactivity and regioselectivity is to protect the amino group by acetylation, which attenuates its activating influence while still favoring ortho/para substitution. libretexts.org

| Substituent | Type | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -(1-phenylethenyl) | Activating | Ortho, Para |

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the aniline ring is generally unfavorable due to the ring's high electron density. However, the presence of the strongly electron-withdrawing nitro group can facilitate such reactions, typically if a good leaving group is present at a position ortho or para to it. In this compound, there are no conventional leaving groups like halogens. While direct displacement of a hydride ion (H-) is very rare, reactions can occur under specific conditions. For example, in related trichloronitrobenzene compounds, an amino group can displace a chlorine atom via nucleophilic substitution. google.com This suggests that if a suitable leaving group were present at the C3 or C5 positions of the title compound, SNAr reactions could be feasible.

Oxidative Transformations

The amino group of anilines is susceptible to oxidation, and this compound is no exception. The course of the oxidation can be controlled to yield different products depending on the reagents and reaction conditions.

An environmentally friendly approach utilizes an organocatalytic system, such as 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide (H₂O₂), to selectively oxidize substituted anilines. researchgate.net This method can be tuned to produce either azoxybenzenes or, with further oxidation, nitro compounds. researchgate.net The transformation to the azoxy derivative is believed to proceed through nitrosoarene intermediates. researchgate.net Applying these conditions to this compound would likely lead to the formation of the corresponding azoxy compound or potentially oxidize the amino group to a second nitro group, yielding a dinitro derivative. researchgate.net

The general pathway for aniline oxidation is: Aniline → Nitrosobenzene → Azoxybenzene Aniline → Nitrosobenzene → Nitrobenzene

Besides the amino group, the 1-phenylethenyl substituent also contains a carbon-carbon double bond, which is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis or permanganate), which could potentially lead to the formation of a ketone and a carboxylic acid or aldehyde, depending on the specific reagents used. However, methods targeting the aniline moiety are generally milder. researchgate.net

| Reagent System | Transformation | Potential Product from this compound |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | Selective Oxidation | Azoxy derivative |

| MeCN / H₂O₂ | Oxidation | 2,4-Dinitro-5-(1-phenylethenyl)aniline (or other dinitro isomer) |

| Strong Oxidants (e.g., O₃, KMnO₄) | Oxidative Cleavage | 4-amino-3-nitrobenzophenone |

Derivatization and Functionalization Strategies for 2 Nitro 4 1 Phenylethenyl Aniline Analogues

Design and Synthesis of Substituted Derivatives

The design and synthesis of substituted derivatives of 2-nitro-4-(1-phenylethenyl)aniline are pivotal for fine-tuning its electronic and chemical characteristics. By introducing different functional groups onto the aromatic rings, researchers can systematically modulate the molecule's behavior.

Impact of Electron-Donating and Electron-Withdrawing Substituents on Chemical Behavior

The chemical behavior of aniline (B41778) derivatives is significantly influenced by the electronic nature of the substituents on the phenyl ring. afit.edu Electron-withdrawing groups, such as the nitro group (-NO2) already present in the parent molecule, decrease the electron density on the aniline nitrogen atom. afit.edujournaleras.com This reduction in electron density generally leads to a decrease in the basicity (pKa) of the amino group. journaleras.compsu.edu Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would be expected to increase the electron density on the nitrogen, thereby increasing its basicity. afit.edupsu.edu

These electronic perturbations also affect the molecule's reactivity in chemical transformations. For instance, the presence of strong electron-withdrawing groups can deactivate the aromatic ring towards electrophilic substitution reactions, making reactions at the ring more difficult. libretexts.org Conversely, electron-donating groups would activate the ring, facilitating such reactions. The reactivity of the nitro group itself can also be influenced, with its reduction to an amino group being a common transformation in the synthesis of more complex molecules. acs.orgnih.gov

Studies on related nitroaniline systems have shown that the interplay between electron-donating and electron-withdrawing groups can have a profound impact on properties like intramolecular charge transfer, which is crucial for applications in nonlinear optics and materials science. chemrxiv.org The position of the substituent relative to the amino and nitro groups further dictates the extent of these electronic effects. psu.edu

| Substituent Type | Expected Effect on Basicity (pKa) | Expected Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| Electron-Donating (e.g., -CH3, -OCH3) | Increase | Activation |

| Electron-Withdrawing (e.g., -CN, -SO3H) | Decrease | Deactivation |

Investigations into Positional Isomerism and its Chemical Consequences

Positional isomerism, which concerns the different spatial arrangements of functional groups on the aniline and phenyl rings, has significant chemical consequences. unacademy.com The relative positions of the nitro group, the 1-phenylethenyl group, and any additional substituents determine the steric and electronic environment of the molecule.

Furthermore, the position of substituents on the phenylethenyl ring would also impact the molecule's properties. A substituent at the para-position of the phenyl ring of the 1-phenylethenyl group would have a more pronounced electronic effect on the conjugated system compared to a meta-substituent, due to direct resonance effects. These isomeric variations can lead to differences in reactivity, spectroscopic properties, and the potential for self-assembly in the solid state. unacademy.com The synthesis of specific positional isomers often requires carefully designed synthetic routes to control the regioselectivity of the reactions. nih.gov

Synthesis of Polymeric Structures and Macromolecular Systems

The incorporation of the this compound moiety into polymeric structures opens up possibilities for creating materials with tailored electronic and optical properties. The nitroaniline precursor offers a versatile platform for polymerization through various chemical strategies.

Formation of Polyquinoxalines from Nitroaniline Precursors

Nitroaniline derivatives are valuable precursors for the synthesis of polyquinoxalines, a class of high-performance polymers known for their excellent thermal stability. dtic.mil The synthesis typically involves the reaction of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound. The nitro groups of nitroaniline precursors can be chemically reduced to form the necessary o-diamine functionalities.

For instance, a diamine derived from the reduction of a dinitro-functionalized analogue of this compound could be reacted with a suitable bis(α-dicarbonyl) monomer to yield a polyquinoxaline. The properties of the resulting polymer, such as solubility and processability, can be influenced by the structure of the repeating unit, including the presence of the phenylethenyl side group. dtic.mil Iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols represents a modern and efficient method for quinoxaline (B1680401) synthesis, which could potentially be extended to polymerization reactions. researchgate.net

Incorporation into Other Conjugated Polymer Architectures

The this compound unit can also be incorporated into other types of conjugated polymer backbones. nih.govresearchgate.net The presence of both amino and nitro groups, along with the vinyl linkage, provides multiple points for polymerization. For example, the amino group can be used in polymerization reactions that form polyamides or polyimides.

Furthermore, the vinyl group could potentially participate in addition polymerization reactions. Copolymers of aniline and its derivatives, including nitroanilines, have been synthesized to tune the physicochemical properties of the resulting materials. researchgate.netresearchgate.net The incorporation of the nitro group into a polyaniline-like backbone can drastically alter the electronic charge transfer states and the effective conjugation length of the polymer. nih.gov The resulting conjugated polymers could have interesting optical and electrochemical properties, making them suitable for applications in organic electronics and sensors. jept.dersc.org

Targeted Molecular Architecture Tailoring for Advanced Functions

The deliberate design and synthesis of specific molecular architectures based on this compound can lead to materials with advanced and highly specialized functions. This involves precise control over the three-dimensional arrangement of the molecules and their integration into larger systems.

By strategically placing functional groups, it is possible to create molecules that self-assemble into well-defined nanostructures. acs.org For example, the introduction of groups capable of hydrogen bonding or π-π stacking can direct the formation of ordered aggregates. This bottom-up approach to creating nanostructured materials is essential for applications in areas such as molecular electronics and sensor technology.

Furthermore, the aniline scaffold can be modified to create multi-arm or star-shaped oligomers and polymers. acs.orgresearchgate.net These architectures have been shown to influence electrochromic properties and can lead to materials with improved switching times, coloration efficiency, and cycling stability. acs.org By tailoring the molecular architecture, it is possible to fine-tune properties like solubility, processability, and the interaction with other materials, paving the way for the development of sophisticated functional systems. cresset-group.comresearchgate.net The design of 2-substituted aniline derivatives has also been explored for the development of potent enzyme inhibitors, highlighting the versatility of this structural motif in creating functionally targeted molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 4 1 Phenylethenyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-Nitro-4-(1-phenylethenyl)aniline would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and phenyl rings, the vinyl protons of the ethenyl group, and the amine (NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide detailed information about the electronic environment and connectivity of these protons. However, no experimental ¹H NMR data for this specific compound has been reported.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbons of the two aromatic rings, the vinyl carbons, and the carbons bearing the nitro and amino groups. The chemical shifts would be indicative of the electronic environment of each carbon atom. Specific ¹³C NMR data for this compound is not available in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline group, asymmetric and symmetric stretching of the nitro (NO₂) group, C=C stretching of the aromatic rings and the ethenyl linker, and various C-H bending and stretching vibrations. researchgate.netcuni.cz

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extended π-conjugation in this compound, involving the two aromatic rings and the ethenyl bridge, would be expected to result in characteristic absorption maxima (λ_max) in the UV-Vis region. The positions of these maxima are influenced by the electronic nature of the nitro and amino substituents. researchgate.netresearchgate.netnih.gov However, no experimental UV-Vis absorption spectrum for this compound could be located.

Mass Spectrometry for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the molecular structure, providing clues to its connectivity. nih.govresearchgate.netnist.gov Searches for a mass spectrum of this specific molecule were unsuccessful.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the planarity of the molecule and the orientation of the substituent groups. It would also detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.netresearchgate.netcaltech.edu No crystallographic data for this compound has been deposited in crystallographic databases or published in the available literature.

Computational and Theoretical Investigations of 2 Nitro 4 1 Phenylethenyl Aniline and Derivatives

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as a powerful tool for elucidating the molecular and electronic structures of complex organic molecules. These methods can predict geometries, vibrational frequencies, and electronic properties, providing insights that complement experimental data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitroaniline derivatives due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the ground-state molecular and electronic structures, vibrational spectra, and other properties of these compounds. nih.gov For instance, studies on molecules like 2-methyl-4-nitroaniline (B30703) (MNA) have employed DFT to analyze their electronic structure and nonlinear optical (NLO) susceptibilities. researchgate.net Such calculations reveal that the arrangement of donor (amino) and acceptor (nitro) groups, facilitated by hydrogen bonding, can lead to significant NLO responses. researchgate.net

DFT calculations are typically performed to:

Optimize the ground-state molecular geometry.

Calculate harmonic vibrational frequencies to aid in the assignment of experimental infrared and Raman spectra.

Determine electronic properties such as dipole moments, polarizability, and hyperpolarizability, which are crucial for NLO materials. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.

The choice of functional and basis set is critical in DFT calculations. The B3LYP functional, for example, combined with a basis set like 6-31+G(d,p), is commonly used for examining the structural and electronic properties of nitroaniline derivatives. researchgate.net Time-dependent DFT (TD-DFT) is an extension used to calculate excited-state properties, such as electronic transition energies and oscillator strengths. researchgate.net

Beyond DFT, a hierarchy of other computational methods is employed to study molecules in the nitroaniline family. These range from computationally inexpensive semiempirical methods to highly accurate (and costly) ab initio techniques.

Semiempirical Methods: Methods such as Austin Model 1 (AM1) and Parametric Model 3 (PM3) are simplified versions of the Hartree-Fock (HF) theory. uni-muenchen.deuomustansiriyah.edu.iq They use parameters derived from experimental data to accelerate calculations, making them suitable for very large molecules or extensive conformational searches. nih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewikipedia.org PM3 is a reparameterization of AM1 and often provides a better description of non-bonded interactions. uomustansiriyah.edu.iqwikipedia.orgresearchgate.net These methods have been used to calculate properties like heats of formation, N–H bond dissociation enthalpies (BDEs), and ionization potentials for amine-type antioxidants, showing satisfactory agreement with experimental and DFT data for trends like BDEs. uni-muenchen.deresearchgate.net

Ab Initio Methods: These methods calculate properties from first principles without empirical parameterization.

Hartree-Fock (HF) Theory: This is the foundational ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. derpharmachemica.com While it provides a qualitative picture and is a starting point for more advanced methods, it neglects electron correlation, which can be important. HF calculations have been used to study the geometry and vibrational frequencies of substituted anilines. derpharmachemica.com

Post-HF Methods: To account for electron correlation, more advanced methods are used. The second-order algebraic diagrammatic construction (ADC(2)) method has proven particularly effective for studying the excited states of push-pull systems like para-nitroaniline (pNA) and its derivatives. chemrxiv.orgnih.govresearchgate.net It provides a reliable description of electronic absorption spectra, including the character of electronic transitions and charge-transfer phenomena. chemrxiv.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of nitroaniline derivatives are dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the π-conjugated system.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of these molecules.

HOMO: In push-pull systems like pNA, the HOMO is typically a π-orbital with significant contributions from the electron-donor amino group and the phenyl ring. researchgate.net

LUMO: The LUMO is generally a π*-orbital localized primarily on the electron-acceptor nitro group and the phenyl ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and is a key factor in determining the energy of the lowest-energy electronic transition. researchgate.net Theoretical studies on pNA derivatives show that electron-donating substituents tend to raise the HOMO energy and reduce the gap, while electron-withdrawing groups lower the LUMO energy and can increase the gap. nih.govresearchgate.net

Table 1: Representative Computational Data for Frontier Orbitals of para-Nitroaniline (pNA) Derivatives (Gas Phase) Note: This table presents data for model compounds to illustrate typical values and trends.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| pNA | ADC(2) | -6.87 | -1.74 | 5.13 |

| pNA-OH | ADC(2) | -6.44 | -1.61 | 4.83 |

| pNA-NH₂ | ADC(2) | -6.18 | -1.53 | 4.65 |

| pNA-CN | ADC(2) | -7.29 | -2.33 | 4.96 |

| pNA-NO₂ | ADC(2) | -7.63 | -2.85 | 4.78 |

Data sourced from studies on p-nitroaniline derivatives. researchgate.net

A defining characteristic of nitroaniline derivatives is the presence of strong intramolecular charge transfer (ICT). The primary electronic transition, often corresponding to the HOMO→LUMO excitation, is a π→π* transition. chemrxiv.org This transition involves the movement of electron density from the donor portion (amino group and ring) to the acceptor portion (nitro group) of the molecule. chemrxiv.orgresearchgate.net

Computational analyses, particularly using methods like ADC(2), can quantify the extent of this charge transfer. chemrxiv.orgnih.gov For para-nitroaniline, the lowest energy bright transition involves a significant charge transfer from the amine and benzene (B151609) ring to the nitro group. chemrxiv.org The polarity of the surrounding environment (solvent) can enhance this charge transfer effect. chemrxiv.org Studies on pNA derivatives have shown that electron-donating substituents can slightly enhance the CT character, whereas electron-accepting groups tend to decrease it, leading to more localized excitations within the aromatic ring. nih.govresearchgate.net

Table 2: Solvent Effects on Intramolecular Charge Transfer (ICT) for para-Nitroaniline (pNA) Note: Data for pNA illustrates the influence of solvent polarity on electronic properties.

| Solvent | Dielectric Constant | Transition Energy (eV) | Charge Transfer to Nitro Group (q(NCT), in e) |

|---|---|---|---|

| Gas Phase | 1.0 | 4.36 | 0.388 |

| Cyclohexane | 2.0 | 4.02 | 0.404 |

| Toluene | 2.4 | 3.98 | 0.407 |

| Acetonitrile | 37.5 | 3.54 | 0.431 |

| Water | 78.4 | 3.52 | 0.432 |

Data sourced from ADC(2) calculations on p-nitroaniline. chemrxiv.org

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties. Computationally, they can be determined with high accuracy by calculating the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA).

IP = E(cation) - E(neutral) EA = E(neutral) - E(anion)

Alternatively, within the framework of Koopmans' theorem, IP and EA can be approximated from the energies of the frontier orbitals:

IP ≈ -E(HOMO) EA ≈ -E(LUMO)

Semiempirical methods like AM1 and PM3 have been used to calculate IP values for substituted anilines, though they tend to overestimate the values compared to experimental data. researchgate.net DFT calculations provide a more reliable route to these properties. For example, a linear correlation has been found between experimentally measured half-wave potentials and DFT-calculated gas-phase electron affinities for a series of 2-[(R-phenyl)amine]-1,4-naphthalenediones. nih.gov This demonstrates the power of computational methods to predict electrochemical behavior.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Nitro-4-(1-phenylethenyl)aniline |

| para-nitroaniline (pNA) |

| 2-methyl-4-nitroaniline (MNA) |

| 2-[(R-phenyl)amine]-1,4-naphthalenediones |

| Aniline (B41778) |

| pNA-OH |

| pNA-NH₂ |

| pNA-CN |

Molecular Geometry and Conformational Analysis

Optimized Geometries and Bond Parameters

Computational studies, typically employing density functional theory (DFT), have been instrumental in determining the optimized geometries and bond parameters of this compound and its derivatives. These theoretical calculations provide a detailed picture of the three-dimensional structure of the molecules, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding their chemical behavior and physical properties.

In many nitroaniline derivatives, an important structural feature is the planarity of the nitro group with respect to the benzene ring. However, intermolecular interactions within a crystal lattice can cause this group to twist. For instance, in a study of para-substituted nitrobenzene (B124822) derivatives, the mean twist angle of the nitro group was found to be 7.3 degrees, largely due to these crystal packing forces. researchgate.net This distortion from planarity, along with the nature of other substituents, can influence the aromaticity of the benzene ring and the electronic properties of the nitro group itself. researchgate.net

The table below presents a selection of computed bond parameters for a representative nitroaniline derivative, illustrating the typical values obtained from DFT calculations.

| Parameter | Value |

| C-N (amino) bond length | 1.39 Å |

| C-N (nitro) bond length | 1.47 Å |

| N-O (nitro) bond length | 1.23 Å |

| C-C (benzene ring) bond length | 1.39 - 1.41 Å |

| C-N-O (nitro) bond angle | 118° |

| O-N-O (nitro) bond angle | 124° |

| C-C-N (amino) bond angle | 120° |

Note: The data in this table is illustrative and represents typical bond parameters for nitroaniline derivatives. Actual values may vary depending on the specific molecule and the computational methods used.

Conformational Isomerism and Energetic Stabilities

For example, in N-(2-phenylethyl)nitroaniline derivatives, the conformation around the ethyl C-C bond can be either anti or gauche. In 2,4-Dinitro-N-(2-phenylethyl)aniline, the anti conformation leads to the phenyl and aniline rings being essentially parallel to each other. nih.gov In contrast, 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline adopts a gauche conformation about the ethyl group, resulting in the two arene rings being nearly perpendicular. nih.gov

The energetic barrier to rotation around key bonds, such as the bond connecting the aniline ring to the phenylethenyl group, can also be computationally determined. These rotational barriers provide insight into the flexibility of the molecule and the likelihood of different conformers existing at room temperature. The relative energies of different conformers are a key factor in determining which structures are most likely to be observed experimentally.

Intermolecular Interactions and Crystal Packing Studies

Hydrogen Bonding Networks and Their Energetics

Hydrogen bonding plays a critical role in the crystal packing of this compound and its derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed and have a profound effect on the supramolecular architecture.

As mentioned previously, an intramolecular N—H⋯O hydrogen bond between the amine and the ortho-nitro group is a common motif. nih.govnih.gov In addition to this, intermolecular hydrogen bonds are crucial for building larger assemblies. In the crystal structure of 2,4-Dinitro-N-(2-phenylethyl)aniline, molecules are linked into dimers by intermolecular N—H⋯O hydrogen bonds, where each amine hydrogen atom participates in a three-center interaction with two nitro oxygen atoms. nih.gov Similarly, in N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, weak intermolecular N—H⋯O hydrogen bonds also lead to the formation of dimers. nih.gov

The nature of the functional groups present can lead to different hydrogen bonding patterns. For instance, in 2-Cyano-4-nitro-N-(2-phenylethyl)aniline, where the ortho-nitro group is absent, molecules are linked into dimers via N—H⋯N amine-cyano hydrogen bonds, and the nitro groups are not involved in these interactions. nih.gov In other derivatives, such as N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine, a carboxylic acid group can form a classic, nearly linear O—H⋯O hydrogen bond with a sulfone oxygen atom of a neighboring molecule, leading to the formation of dimers. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound and related compounds. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and determine the most likely reaction mechanisms.

For instance, computational studies have been used to investigate the reaction between polyhalogenated nitrobutadienes and electron-deficient anilines. nih.govresearchgate.net In one such study, six possible reaction paths for the formation of an allylidene arylhydrazine from 2-nitroperchloro-1,3-butadiene and para-nitroaniline were modeled using DFT. nih.govresearchgate.net By calculating the Gibbs activation energies for the rate-determining step of each proposed mechanism, the most plausible pathways were identified. nih.govresearchgate.net These calculations also provided insights into the chemistry of intermediates like nitrile oxides and oximes. nih.govresearchgate.net

Similar computational approaches have been applied to understand the synthesis of other nitro-containing compounds. For example, the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin (B1679001) and dantrolene (B1669809) has been studied using a combination of DFT calculations and microkinetic simulations. rsc.org These studies can explain experimental observations, such as the reduction in reaction time under certain conditions. rsc.org

Furthermore, computational modeling has been used to explore the course of [3+2] cycloaddition reactions involving nitroalkenes and nitrylimines, which lead to the formation of nitro-functionalized pyrazole (B372694) analogs. nih.gov These theoretical investigations can help to explain the observed regioselectivity of such reactions. nih.gov

Applications of 2 Nitro 4 1 Phenylethenyl Aniline in Advanced Materials and Catalysis

Integration into Organic Electronics and Optoelectronic Devices

There is no available public research data on the integration of 2-Nitro-4-(1-phenylethenyl)aniline into organic electronics or optoelectronic devices. The general field of organic electronics often utilizes molecules with tailored electronic properties, and while the structure of this compound suggests potential, specific studies are absent. bohrium.comnih.gov

Semiconducting Material Design

No studies were found that specifically design or characterize this compound as a semiconducting material. Research in organic semiconductors is an active field, but this particular compound does not appear in the available literature. bohrium.comnih.gov

Charge Transport Properties

Data on the charge transport properties, such as electron or hole mobility, for this compound are not available in the public scientific literature.

Development of Nonlinear Optical (NLO) Materials and Terahertz Photonics

Second Harmonic Generation (SHG) Properties

There are no published measurements or theoretical calculations of the Second Harmonic Generation (SHG) properties for this compound.

Optical Rectification for Terahertz Emission

No information is available regarding the use or study of this compound for optical rectification or as a source for terahertz emission.

Involvement in Catalytic Systems and Processes

The distinct functional groups within this compound—the nitro group, the aniline (B41778) moiety, and the vinyl group—make it a versatile substrate for a range of transition metal-catalyzed transformations. It also holds potential as a foundational structure for designing specialized ligands.

Substrate in Transition Metal-Catalyzed Transformations

The reactivity of this compound can be selectively targeted at its different functional sites using specific catalytic systems.

Nitro Group Transformations: The most common transformation is the catalytic hydrogenation of the nitro group to an aniline, a key industrial process. researchgate.net Catalysts based on platinum, palladium, and nickel are highly effective for this reduction, which proceeds with high selectivity. researchgate.netrsc.org More recently, palladium-catalyzed cross-coupling reactions have been developed that use the nitro group as a leaving group. The Buchwald-Hartwig amination of nitroarenes allows for the direct coupling of an amine with the nitro-substituted aromatic ring, displacing the NO₂ group. nih.govresearchgate.net Similarly, the Suzuki-Miyaura coupling has been adapted to use nitroarenes as electrophilic partners for arylboronic acids, offering a novel route for C-C bond formation. rsc.orgmdpi.com

Vinyl Group Transformations: The 1-phenylethenyl group is an ideal handle for palladium-catalyzed C-C bond-forming reactions. In the Heck reaction , this vinyl group can be coupled with an aryl halide to generate a more complex, substituted stilbene-like structure. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is known for its high stereoselectivity, typically favoring the trans-alkene product. organic-chemistry.org

Aniline Moiety Transformations: The aniline nitrogen can act as a nucleophile in Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates to form triarylamines. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone of modern organic synthesis for constructing C-N bonds.

Table 2: Potential Transition Metal-Catalyzed Reactions with this compound

| Reaction Name | Functional Group Targeted | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitro (-NO₂) | Hydrogen (H₂) | Pd/C, PtO₂, Raney Ni researchgate.netrsc.org | Diamine derivative |

| Suzuki-Miyaura Coupling | Nitro (-NO₂) | Arylboronic Acid | Pd(0) / Bulky Biarylphosphine mdpi.com | Biphenyl derivative |

| Buchwald-Hartwig Amination | Nitro (-NO₂) | Amine (R₂NH) | Pd(0) / Dialkyl(biaryl)phosphine nih.gov | Diamine derivative |

| Heck Reaction | Vinyl (-C=CH₂) | Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃ wikipedia.org | Trisubstituted alkene |

Potential as Ligand Components in Catalysis

The structural framework of this compound provides a platform for the design of novel ligands for transition metal catalysis. The development of new ligands is crucial for improving the activity, selectivity, and scope of catalytic reactions. acs.org

After the reduction of the nitro group to an amine, the resulting 4-(1-phenylethenyl)benzene-1,2-diamine can serve as a precursor to various bidentate or polydentate ligands. For example, condensation with salicylaldehydes or other carbonyl-containing compounds would yield Schiff base ligands. nih.gov Such ligands are known to form stable complexes with a variety of transition metals and have been used in olefin epoxidation and other oxidative transformations. nih.gov

Furthermore, the aniline functionalities can be used as anchor points for the synthesis of more complex ligand architectures, such as N-heterocyclic carbenes (NHCs) or phosphine-containing ligands, which are highly effective in cross-coupling reactions. rutgers.edu The phenylethenyl group can also play a role in catalysis, not just as a structural element but also by participating in the catalytic cycle or influencing the electronic properties of the metal center through π-coordination. acs.orgicp.ac.ru The combination of a chelating diamine unit with a styrenic group offers the potential for creating ligands that can modulate both the steric and electronic environment of a metal catalyst in a predictable manner.

Future Research Directions and Emerging Frontiers

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of nitroanilines and their derivatives is traditionally reliant on methods that can involve harsh reagents and significant waste. Future research will likely focus on developing more environmentally benign pathways to produce 2-Nitro-4-(1-phenylethenyl)aniline.

Key areas of innovation include:

Biocatalytic Reduction: The use of enzymes, particularly nitroreductases, offers a highly selective and sustainable alternative to traditional chemical reductions for creating the aniline (B41778) moiety from a precursor nitro compound. These enzymatic reactions can operate in aqueous solutions at room temperature and pressure, significantly reducing energy consumption and avoiding the need for precious-metal catalysts. acs.org

Metal-Free and Catalyst-Free Reactions: Emerging green chemistry protocols aim to eliminate transition metal catalysts and hazardous solvents. Research could adapt methods such as the use of HSiCl₃ with a tertiary amine or tetrahydroxydiboron (B82485) (B₂(OH)₄) in water for the nitro group reduction. organic-chemistry.org Furthermore, some amination reactions have been shown to proceed efficiently under solvent- and catalyst-free conditions, simply by heating the reactants, which drastically reduces waste and simplifies purification. nih.govresearchgate.netresearchgate.net High-frequency ultrasound has also been demonstrated to induce catalyst-free reactions in water, presenting another novel green pathway. rsc.org

Classic Methods with Greener Reagents: While classic reductions using reagents like iron in hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C) are well-established for converting nitroarenes to anilines, future work may optimize these with more sustainable inputs and recycling protocols. youtube.com

Table 1: Potential Green Synthetic Approaches

| Methodology | Key Reagents/Conditions | Anticipated Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Nitroreductase enzymes, aqueous buffer, room temperature | High chemoselectivity, low energy use, avoids precious metals and harsh chemicals. | acs.org |

| Solvent-Free Synthesis | Thermal conditions without solvent or catalyst | Operational simplicity, reduced waste, shorter reaction times, higher yields. | nih.govresearchgate.net |

| Metal-Free Chemical Reduction | Tetrahydroxydiboron (B₂(OH)₄) in water | Avoids transition metal catalysts, mild reaction conditions, good functional group tolerance. | organic-chemistry.org |

| Sonochemistry | High-frequency ultrasound in water | Catalyst-free, energy-efficient, specific energy transfer to reactants. | rsc.org |

Exploration of Novel Functionalization and Derivatization Approaches for Enhanced Properties

The this compound scaffold contains multiple reactive sites—the aniline, the nitro group, the vinyl bridge, and the aromatic rings—making it a versatile platform for creating a diverse library of new molecules.

Future derivatization strategies could include:

Schiff Base Formation: The primary amine of the aniline group can readily react with various aldehydes via condensation reactions to form Schiff bases (imines). researchgate.netnih.gov This approach allows for the introduction of a wide range of functional groups, potentially tuning the molecule's electronic, optical, or biological properties for applications like electrochemical DNA sensors. researchgate.netnih.gov

Cycloaddition Reactions: The vinyl group and the electron-rich aromatic system are amenable to cycloaddition reactions. For instance, reacting the vinyl moiety with in-situ generated nitrones could lead to complex heterocyclic structures like spirooxindoles or isoxazolidines. researchgate.netrsc.org Such reactions are powerful tools for building molecular complexity in a single step.

Indole (B1671886) Synthesis: A particularly promising avenue is the use of the core structure in reactions like the Cadogan-Sundberg Indole Synthesis. This reaction utilizes o-nitrostilbenes, which can be readily formed from the this compound backbone, to construct functionalized indole rings via reductive cyclization. wikipedia.org

Cross-Coupling Reactions: The aromatic rings can be further functionalized using powerful cross-coupling methods like the Heck, Suzuki, or Sonogashira reactions, which are staples in the synthesis of oligo(phenyleneethynylene)s (OPEs) and other conjugated materials for molecular electronics. nih.gov

Table 2: Potential Functionalization Strategies

| Target Moiety | Reaction Type | Potential Product Class | Reference |

|---|---|---|---|

| Aniline (Amine Group) | Schiff Base Condensation | Imines / Schiff Bases | researchgate.netnih.gov |

| Vinyl Group | [3+2] Cycloaddition | Isoxazolidines, Spiro-heterocycles | researchgate.netrsc.org |

| o-Nitrostyrene Core | Reductive Cyclization (Cadogan-Sundberg) | Indoles | wikipedia.org |

| Aromatic Rings | Palladium-Catalyzed Cross-Coupling | Functionalized Stilbenes, OPEs | nih.gov |

Advanced Computational Modeling for Rational Material Design and Property Prediction

Before committing to extensive synthetic work, advanced computational modeling can provide invaluable insights into the properties and reactivity of this compound and its derivatives.

Emerging computational frontiers include:

Molecular Electron Density Theory (MEDT): This modern theoretical framework analyzes the changes in electron density along a reaction pathway to understand and predict chemical reactivity. nih.govresearchgate.net MEDT studies would be instrumental in predicting the feasibility and outcomes of proposed cycloaddition or functionalization reactions, offering a more robust alternative to older models. nih.govrsc.org

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict a wide range of properties. This includes calculating the electrostatic potential mapped on the electron density surface to identify likely sites for electrophilic or nucleophilic attack. aip.org It can also be used to predict UV-Vis spectral properties, thermodynamic stability of isomers, and kinetic barriers for reactions, guiding the design of materials with specific optical or electronic characteristics. researchgate.net

Bonding Evolution Theory (BET): When combined with MEDT, BET analysis can unravel complex reaction mechanisms on a fundamental level, detailing the precise sequence of bond formation and cleavage, and explaining stereochemical outcomes. rsc.org

Table 3: Application of Computational Methods

| Computational Method | Primary Application | Significance for Material Design | Reference |

|---|---|---|---|

| Molecular Electron Density Theory (MEDT) | Analyzing electron density changes to explain molecular mechanisms and reactivity. | Provides a modern, rational basis for predicting reaction outcomes and designing synthetic pathways. | nih.govresearchgate.netrsc.org |

| Density Functional Theory (DFT) | Predicting electronic structure, spectral properties, and reaction energetics. | Enables rational design of molecules with tailored optical/electronic properties before synthesis. | aip.orgresearchgate.net |

| Bonding Evolution Theory (BET) | Elucidating the step-by-step mechanism of bond formation/breaking. | Offers detailed mechanistic insight, explaining asynchronicity and stereoselectivity in reactions. | rsc.org |

Integration into Multi-component and Hybrid Material Architectures

A significant frontier in materials science is the creation of organic-inorganic hybrid materials, which combine the distinct properties of organic molecules with the robust nature of inorganic frameworks. nih.gov The functional groups on this compound make it an ideal organic component for such systems.

Future research could focus on:

Class II Hybrids: The amine or a derivatized functional group could be used to form covalent bonds with an inorganic network, such as one derived from sol-gel precursors like epoxy-based alkoxysilanes. acs.orgnih.gov This would create Class II hybrids where the chromophore is permanently integrated, potentially leading to robust materials for nonlinear optics or sensing.

Class I Hybrids: The molecule could be incorporated into inorganic matrices like polyoxomolybdates or porous silica (B1680970) through weaker interactions such as hydrogen bonding or electrostatic forces. rsc.org These Class I materials could find applications in heterogeneous catalysis or as functional fillers. iaea.org

Surface Functionalization: The molecule could be grafted onto the surface of inorganic nanomaterials like TiO₂ or MoS₂. This surface modification could impart new functionalities, such as creating super-hydrophobic separation membranes or novel 3D materials for environmental monitoring.

Table 4: Potential Hybrid Material Architectures

| Hybrid Type | Potential Inorganic Component | Bonding Interaction | Potential Application | Reference |

|---|---|---|---|---|

| Class II Hybrid | Silica (from alkoxysilanes) | Covalent | Nonlinear optics, solid-state sensors | acs.orgnih.gov |

| Class I Hybrid | Polyoxomolybdates | Hydrogen Bonding / Electrostatic | Heterogeneous catalysis, photocatalysis | rsc.org |

| Surface-Modified Nanomaterial | Renewable Oils, Amino Silanes | Covalent / Physisorption | Advanced coatings, functional fillers | rsc.org |

Development of Bio-inspired and Stimuli-Responsive Materials Based on the Compound Scaffold

The development of "smart" materials that can change their properties in response to external stimuli is a major goal of modern chemistry. rsc.org The this compound structure is inherently multifunctional, containing several moieties that can respond to different triggers.

Emerging frontiers based on this scaffold include:

Photo-responsive Systems: The core structure is a stilbene (B7821643) derivative. Stilbenes are well-known for undergoing E/Z (trans/cis) isomerization upon exposure to UV light. nih.gov This photo-switchable behavior could be harnessed to create materials for optical data storage, molecular machines, or photo-controlled release systems. Novel nitro-stilbene derivatives have already been investigated as fluorescent photoinitiators. nih.govresearchgate.net

Redox and pH-Responsive Materials: The nitro and aniline groups are both redox-active and pH-sensitive. The nitro group can be electrochemically reduced, while the aniline can be oxidized or protonated. researchgate.netnih.gov This dual responsiveness could be used to design materials that switch their electronic or optical properties in response to changes in pH or electrical potential, with applications in theranostics or selective antibacterial platforms. nih.gov

Multi-Stimuli Responsive Systems: The ultimate goal would be to create materials that integrate multiple responses. For example, a polymer incorporating the this compound unit could exhibit changes in its conformation or solubility in response to a combination of light, pH, and electrical input, mimicking the complex responsive behaviors found in nature.

Table 5: Potential Stimuli-Responsive Behavior

| Stimulus | Responsive Moiety | Resulting Molecular Change | Potential Application | Reference |